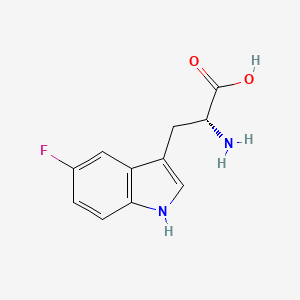

5-Fluoro-d-tryptophan

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2O2/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INPQIVHQSQUEAJ-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CN2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1F)C(=CN2)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10350886 | |

| Record name | 5-Fluoro-D-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97749-24-1 | |

| Record name | 5-Fluorotryptophan, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097749241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Fluoro-D-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-FLUOROTRYPTOPHAN, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7X85O74VU5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of 5-Fluoro-D-tryptophan

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core chemical properties of 5-Fluoro-D-tryptophan, a fluorinated analog of the amino acid D-tryptophan. The strategic placement of a fluorine atom on the indole ring imparts unique characteristics to the molecule, making it an invaluable tool in protein engineering, drug discovery, and advanced biophysical studies. This document details its physicochemical properties, spectroscopic behavior, and stability, supported by experimental protocols and logical diagrams to facilitate its application in research.

Core Chemical and Physical Properties

This compound is a non-proteinogenic amino acid characterized by the substitution of a hydrogen atom with a fluorine atom at the 5-position of the indole ring. This modification minimally alters the steric profile of the molecule while significantly impacting its electronic properties.

| Property | Value | Reference(s) |

| IUPAC Name | (2R)-2-amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid | [1] |

| Molecular Formula | C₁₁H₁₁FN₂O₂ | [1][2][3] |

| Molecular Weight | 222.22 g/mol | [1][2][3][4] |

| CAS Number | 97749-24-1 | [1] |

| Appearance | Slightly off-white to brown powder or crystals | [2] |

| Melting Point | 261 °C (for DL-racemic mixture) | [4] |

| Storage Conditions | 2-8°C, protect from light, keep dry | [2][4][5] |

Solubility Profile

As an amino acid, this compound exhibits zwitterionic properties, leading to moderate solubility in water and limited solubility in nonpolar organic solvents. While specific quantitative solubility data for this compound is not extensively published, its behavior can be inferred from studies on D-tryptophan. Generally, solubility decreases in aqueous solutions with the addition of organic co-solvents like ethanol or isopropanol.

For related compounds such as 6-fluoro-DL-tryptophan, solubility is noted to be low in aqueous solutions but can be enhanced by first dissolving in organic solvents like methanol (approx. 0.1 mg/mL) or 2% acetic acid (approx. 1 mg/mL) and then diluting into aqueous buffers.[6]

This protocol outlines a standard gravimetric method for determining the equilibrium solubility of this compound in an aqueous buffer.

-

Preparation: Prepare a buffer solution of desired pH (e.g., 50 mM phosphate buffer, pH 7.4).

-

Supersaturation: Add an excess amount of this compound powder to a known volume of the buffer in a sealed vial. The amount should be sufficient to ensure a solid phase remains after equilibrium is reached.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) using a shaker or stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is achieved.

-

Phase Separation: Centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

-

Sampling: Carefully extract a precise volume of the clear supernatant.

-

Quantification:

-

Gravimetric Method: Transfer the aliquot to a pre-weighed container, evaporate the solvent completely under vacuum or gentle heat, and weigh the remaining solid.

-

Spectrophotometric Method: Alternatively, quantify the concentration using UV-Vis spectrophotometry by measuring the absorbance at the λ_max of the indole chromophore and comparing it to a standard curve.

-

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L. Repeat the experiment in triplicate to ensure reproducibility.

Acidity and pKa

The introduction of the highly electronegative fluorine atom at the 5-position of the indole ring influences the acidity of the ionizable groups in the molecule. The electron-withdrawing effect of fluorine is expected to lower the pKa values of the carboxylic acid, the α-amino group, and the indole N-H group compared to unsubstituted tryptophan.

While comprehensive experimental data is limited, one study on the related compound 5-hydroxytryptophan demonstrated that mono-fluorination can decrease the pKa of the indole ring proton by approximately one pH unit. This highlights the significant electronic impact of fluorine substitution.

This method leverages the change in the UV absorbance spectrum of the indole chromophore upon protonation/deprotonation to determine the pKa of the indole N-H group.

-

Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO or water).

-

Buffer Preparation: Prepare a series of buffer solutions spanning a wide pH range (e.g., from pH 8 to 12 to bracket the expected indole pKa). A constant ionic strength should be maintained across all buffers.

-

Sample Preparation: In a 96-well UV-transparent microplate, add a small, constant volume of the stock solution to each well, followed by a larger, constant volume of each buffer solution.[7]

-

Spectral Measurement: Measure the full UV absorbance spectrum (e.g., 250-350 nm) for each well using a plate reader.

-

Data Analysis:

-

Identify one or more wavelengths where the absorbance changes significantly with pH.

-

Plot the absorbance at these wavelengths against the pH of the buffer.

-

Fit the resulting data to the Henderson-Hasselbalch equation or a sigmoidal curve.

-

-

pKa Determination: The pKa is the pH value at the inflection point of the curve, where half of the molecules are in their protonated form and half are in their deprotonated form.[8][9]

Spectroscopic Properties

The fluorine atom provides a powerful spectroscopic handle for biophysical studies.

-

¹⁹F NMR Spectroscopy: The most significant application of this compound is its use as a probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[10] The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and high sensitivity.[11] Since fluorine is absent in native biological systems, incorporating this compound into a protein provides a background-free signal.[10][12] The chemical shift of the ¹⁹F nucleus is highly sensitive to its local environment, making it an exquisite probe for detecting protein conformational changes, ligand binding, and protein-protein interactions.[13]

-

Fluorescence Spectroscopy: Like native tryptophan, this compound is fluorescent. The fluorine substitution can alter the fluorescence lifetime and quantum yield. Studies have shown that 5-fluorotryptophan exhibits reduced fluorescence lifetime heterogeneity compared to tryptophan when incorporated into proteins, which can be advantageous for fluorescence resonance energy transfer (FRET) experiments.[2] The emission spectrum can be sensitive to environmental polarity, allowing it to be used as a probe for changes in the local protein environment.

This protocol describes a typical workflow for using this compound to study the binding of a ligand to a target protein.

-

Protein Expression and Labeling: Express the target protein in an appropriate system (e.g., E. coli tryptophan auxotroph) using media supplemented with this compound to achieve residue-specific incorporation.[11][13][14] Purify the labeled protein to homogeneity.

-

Sample Preparation: Prepare a concentrated solution of the ¹⁹F-labeled protein (e.g., 50-250 µM) in a suitable NMR buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5) containing 10% D₂O for signal locking.

-

Initial Spectrum Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum of the protein in its apo (ligand-free) state. This provides the reference chemical shift for the fluorine probe.

-

Titration: Prepare a concentrated stock solution of the ligand. Add small, sequential aliquots of the ligand stock to the protein sample in the NMR tube.

-

Spectral Monitoring: Acquire a ¹⁹F NMR spectrum after each addition of the ligand.

-

Data Analysis: Monitor the changes in the ¹⁹F resonance, such as a shift in its chemical shift, a change in linewidth, or the appearance of new signals. Plot the change in chemical shift (Δδ) versus the molar ratio of ligand to protein. Fit this binding isotherm to an appropriate model to determine the dissociation constant (K_d).

Stability and Reactivity

-

Storage and Stability: this compound is a stable crystalline solid when stored under recommended conditions (2-8°C, dry, protected from light).[2][4][5] Aqueous solutions are less stable and are not recommended for long-term storage.[6]

-

Reactivity: The primary reactive sites are the α-amino and carboxylic acid groups, which readily participate in standard peptide bond formation. For use in solid-phase peptide synthesis, the α-amino group is typically protected (e.g., with an Fmoc group). The indole ring is generally stable but, like tryptophan, can be susceptible to oxidation under harsh conditions. The carbon-fluorine bond is exceptionally strong and stable, rendering it inert to most biological and chemical processes. This stability is a key reason for its utility in enhancing the metabolic lifetime of peptide-based drugs.

Applications and Synthesis Overview

The unique chemical properties of this compound make it a versatile tool in multiple research domains. Its synthesis is typically achieved through multi-step chemical routes, often starting from precursors like 5-fluoroindole.[15]

References

- 1. 5-Fluorotryptophan, D- | C11H11FN2O2 | CID 688358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Fluoro-DL-tryptophan powder 154-08-5 [sigmaaldrich.com]

- 3. 5-Fluorotryptophan | C11H11FN2O2 | CID 688357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Fluoro D,L-tryptophan | 154-08-5 | FF23354 | Biosynth [biosynth.com]

- 5. 5-Fluoro- L -tryptophan = 98.0 HPLC 16626-02-1 [sigmaaldrich.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmaguru.co [pharmaguru.co]

- 9. prezi.com [prezi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]

- 12. comp-bio.anu.edu.au [comp-bio.anu.edu.au]

- 13. Fluorine-19 nuclear magnetic resonance study of 5-fluorotryptophan-labeled histidine-binding protein J of Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Characterization of 5-Fluoro-D-tryptophan

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-D-tryptophan is a synthetic amino acid of significant interest in drug development and biochemical research. The incorporation of a fluorine atom at the 5-position of the indole ring can modulate the electronic properties, metabolic stability, and binding affinity of tryptophan-containing peptides and small molecules. As the D-enantiomer, it offers resistance to proteolytic degradation, making it a valuable building block for designing more robust therapeutic agents. This guide provides a comprehensive overview of the synthesis and characterization of this compound, including detailed experimental protocols, tabulated analytical data, and visual workflows to aid researchers in its practical application.

Synthesis of this compound

The synthesis of enantiomerically pure this compound typically involves a multi-step chemical synthesis to produce the racemic mixture (5-Fluoro-DL-tryptophan), followed by chiral resolution to isolate the desired D-enantiomer. While chemoenzymatic methods are highly effective for producing the L-enantiomer using enzymes like tryptophan synthase, chemical synthesis remains a versatile approach for accessing the D-form.

A common synthetic route starts with 4-fluoroaniline, which is converted to the corresponding diazonium salt and then subjected to a Japp-Klingemann reaction or a Fischer indole synthesis with a suitable diethyl acetamidomalonate derivative to construct the fluorinated indole ring and the amino acid backbone simultaneously.

Generalized Synthetic Pathway

The following diagram illustrates a representative chemical synthesis pathway for 5-Fluoro-DL-tryptophan, which would then undergo chiral resolution.

Experimental Protocol: Synthesis of 5-Fluoro-DL-tryptophan

This protocol is a generalized procedure based on the principles of the Fischer indole synthesis.

Materials:

-

4-Fluorophenylhydrazine hydrochloride

-

Diethyl 2-acetamidomalonate

-

Sodium ethoxide

-

Acrolein

-

Glacial acetic acid

-

Ethanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ethyl acetate

-

Hexanes

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

Preparation of the Hydrazone: React 4-fluorophenylhydrazine with a suitable aldehyde or ketone precursor (e.g., γ-aminobutanal diethyl acetal, after hydrolysis) under acidic conditions to form the corresponding phenylhydrazone.

-

Fischer Indole Synthesis: Heat the resulting phenylhydrazone in a high-boiling point solvent, such as glacial acetic acid or polyphosphoric acid, to induce cyclization. This step forms the indole ring.

-

Formation of the Amino Acid: The reaction yields a protected intermediate of 5-fluoro-DL-tryptophan.

-

Hydrolysis and Deprotection: Subject the intermediate to strong acidic or basic hydrolysis (e.g., refluxing with concentrated HCl or NaOH) to remove the protecting groups (e.g., acetyl and ethyl ester groups) and yield the free amino acid.

-

Purification: Neutralize the reaction mixture to the isoelectric point of the amino acid to precipitate the crude product. The crude 5-Fluoro-DL-tryptophan can be collected by filtration and purified by recrystallization from a water/ethanol mixture.

Experimental Protocol: Chiral Resolution

The resolution of the racemic mixture is crucial for isolating the D-enantiomer. Chiral preparative High-Performance Liquid Chromatography (HPLC) is a highly effective method.

Materials & Equipment:

-

Crude 5-Fluoro-DL-tryptophan

-

Preparative HPLC system

-

Chiral stationary phase (CSP) column (e.g., a macrocyclic glycopeptide-based column like teicoplanin or vancomycin)[1]

-

Mobile phase solvents (e.g., methanol, acetonitrile, water, additives like acetic acid or triethylamine)

-

Rotary evaporator

Procedure:

-

Method Development: Develop an analytical-scale HPLC method to achieve baseline separation of the D- and L-enantiomers. Mobile phase composition, flow rate, and temperature should be optimized. Reversed-phase conditions are often effective.[1]

-

Sample Preparation: Dissolve the racemic 5-fluoro-DL-tryptophan in the mobile phase or a compatible solvent.

-

Preparative Chromatography: Scale up the optimized analytical method to a preparative scale. Inject the dissolved sample onto the preparative chiral column.

-

Fraction Collection: Collect the eluting fractions corresponding to the D- and L-enantiomer peaks, as identified by the detector (typically UV).

-

Product Isolation: Combine the fractions containing the pure D-enantiomer. Remove the mobile phase solvents using a rotary evaporator to yield the final product.

-

Purity Analysis: Assess the enantiomeric purity of the isolated this compound using the analytical-scale chiral HPLC method.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and chiral HPLC.

Characterization Workflow

The following diagram outlines a standard workflow for the analytical characterization of the final product.

Experimental Protocols for Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is used to elucidate the molecular structure. ¹⁹F NMR is particularly valuable as it provides a sensitive probe with no background signal.[2][3]

-

Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O with pH adjustment or DMSO-d₆).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Experiments:

-

¹H NMR: Provides information on the number and environment of protons.

-

¹³C NMR: Provides information on the carbon skeleton.

-

¹⁹F NMR: A single resonance is expected, with its chemical shift being highly sensitive to the local electronic environment.[4]

-

2D NMR (e.g., COSY, HSQC): Can be used to confirm assignments.

-

2.2.2. Mass Spectrometry (MS) High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement.

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol/water).

-

Instrumentation: An electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Procedure: Infuse the sample solution into the ESI source. Acquire the spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺.

2.2.3. Chiral High-Performance Liquid Chromatography (HPLC) This technique is essential for determining the enantiomeric purity (or enantiomeric excess, e.e.) of the final product.

-

Sample Preparation: Prepare a dilute solution of the sample (~0.5 mg/mL) in the mobile phase.

-

Instrumentation: An HPLC system with a UV detector and a chiral column (as used for resolution).

-

Procedure: Inject a small volume (5-10 µL) of the sample. Run the optimized isocratic method. The enantiomeric purity is calculated from the relative peak areas of the D- and L-enantiomers.

Data Presentation

The following tables summarize the key physical and analytical data for 5-Fluoro-tryptophan and its derivatives.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁FN₂O₂ | [5] |

| Molecular Weight | 222.22 g/mol | [5][6] |

| Appearance | White to off-white or pale brown powder/solid | [5][7] |

| Storage Temperature | 0 - 8 °C | [7] |

Table 2: Analytical Characterization Data

| Analysis | Parameter | Typical Value | Source/Notes |

| HRMS (ESI+) | [M+H]⁺ | Expected: 223.0883; Found: 223.08xx | Based on elemental composition. |

| Chiral HPLC | Enantiomeric Purity | ≥ 99.5% (for Fmoc-D-Trp(5-F)-OH) | [7] |

| Melting Point | Fmoc-D-Trp(5-F)-OH | 168 - 183 °C | [7] |

| Optical Rotation | Fmoc-D-Trp(5-F)-OH | [α]D²⁰ = +20 ± 2° (c=1 in DMF) | [7] |

| ¹⁹F NMR | Isotropic Chemical Shift | ~ -46 to -50 ppm | [4][8] Relative to a standard like CFCl₃. Value can vary with solvent and hydration state. |

| ¹H NMR (D₂O) | Hα | ~ 4.0 ppm (dd) | [9] Approximate values from a related compound. |

| Hβ | ~ 3.2-3.6 ppm (m) | [9] Approximate values from a related compound. | |

| Indole Protons | ~ 7.0-7.5 ppm (m) | [9] Approximate values from a related compound. | |

| ¹³C NMR (D₂O) | Cα | ~ 56 ppm | [9] Approximate values from a related compound. |

| Cβ | ~ 27 ppm | [9] Approximate values from a related compound. | |

| C5 (with F) | ~ 158 ppm (d, JCF ≈ 235 Hz) | Coupling to fluorine is a key diagnostic feature. | |

| Indole Carbons | ~ 105-135 ppm |

Note: NMR data is highly dependent on solvent, pH, and temperature. The values provided are estimates based on related structures and should be confirmed experimentally.

References

- 1. Liquid Chromatographic Enantioseparation of Newly Synthesized Fluorinated Tryptophan Analogs Applying Macrocyclic Glycopeptides-Based Chiral Stationary Phases Utilizing Core-Shell Particles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. comp-bio.anu.edu.au [comp-bio.anu.edu.au]

- 4. 19F Magic Angle Spinning NMR Spectroscopy and Density Functional Theory Calculations of Fluorosubstituted Tryptophans: Integrating Experiment and Theory for Accurate Determination of Chemical Shift Tensors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. thomassci.com [thomassci.com]

- 6. 5-Fluoro- L -tryptophan = 98.0 HPLC 16626-02-1 [sigmaaldrich.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 19F NMR relaxation studies on 5-fluorotryptophan- and tetradeutero-5-fluorotryptophan-labeled E. coli glucose/galactose receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of [18F]F-5-OMe-Tryptophans through Photoredox Radiofluorination: A New Method to Access Trp-based PET Agents - PMC [pmc.ncbi.nlm.nih.gov]

5-Fluoro-D-tryptophan: A Comprehensive Technical Guide on its Discovery, History, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 5-Fluoro-D-tryptophan, a fluorinated analog of the essential amino acid D-tryptophan. Since the initial synthesis of its racemic mixture in 1950, this compound has emerged as a valuable tool in biochemical and pharmaceutical research. This document details its discovery, the evolution of its synthesis and resolution, and its applications in studying critical metabolic pathways, including the serotonin and kynurenine pathways. It serves as a comprehensive resource, consolidating historical context with modern applications, quantitative data, and detailed experimental methodologies to support ongoing research and drug development efforts.

Discovery and Historical Development

The journey of this compound began with the synthesis of its racemic form, 5-Fluoro-DL-tryptophan, by Heinrich Rinderknecht and Carl Niemann in 1950. Their work, published in the Journal of the American Chemical Society, marked the first introduction of this fluorinated analog of tryptophan to the scientific community.[1] This discovery opened the door for investigating the effects of fluorine substitution on the biological activity of tryptophan.

Following the initial synthesis of the racemic mixture, the resolution of D- and L-enantiomers became a critical next step for detailed biological studies. While the specific first resolution of 5-Fluoro-DL-tryptophan is not extensively documented in readily available literature, methods for the chiral separation of amino acids, including tryptophan and its derivatives, were being developed and refined during that period. Techniques such as enzymatic resolution using acylases were common for separating racemic amino acid mixtures. These methods would have been applicable to resolving 5-Fluoro-DL-tryptophan into its constituent enantiomers, allowing for the specific investigation of this compound.

Early research in the 1950s and 1960s focused on the effects of fluorinated amino acids on bacterial systems. These studies revealed that fluorotryptophan analogs could be incorporated into bacterial proteins, leading to altered enzyme function.[2] This early work established fluorinated tryptophans as valuable probes for studying protein structure and function, a utility that continues to be exploited in modern structural biology and 19F-NMR spectroscopy.

Synthesis and Chiral Resolution

Initial Synthesis of 5-Fluoro-DL-tryptophan

The foundational synthesis by Rinderknecht and Niemann in 1950 laid the groundwork for all subsequent work with this compound. While the detailed protocol from the original publication is not provided here, it would have involved multi-step organic synthesis starting from a fluorinated indole precursor. Modern synthetic routes are available from various chemical suppliers.[3]

Chiral Resolution

The separation of 5-Fluoro-DL-tryptophan into its D- and L-isomers is crucial for studying their distinct biological activities. Modern methods for enantioseparation include:

-

Enzymatic Resolution: This classic technique utilizes the stereospecificity of enzymes, such as aminoacylases, to selectively hydrolyze an N-acyl derivative of one enantiomer, allowing for the separation of the free amino acid from the unreacted acylated enantiomer.

-

Chiral Chromatography: High-performance liquid chromatography (HPLC) using chiral stationary phases is a widely used and effective method for the analytical and preparative separation of tryptophan analogs.[4]

Biochemical and Pharmacological Significance

This compound has proven to be a significant tool for elucidating the mechanisms of key metabolic pathways involving tryptophan. Its fluorine substitution at the 5-position of the indole ring sterically and electronically mimics a hydroxyl group, allowing it to interact with enzymes that metabolize tryptophan, but often with different outcomes.

Interaction with the Serotonin Pathway

The serotonin pathway is a critical route for tryptophan metabolism, leading to the synthesis of the neurotransmitter serotonin (5-hydroxytryptamine). The rate-limiting step is the hydroxylation of tryptophan at the 5-position by tryptophan hydroxylase (TPH).[5]

5-Fluoro-tryptophan isomers can act as substrates or inhibitors of TPH, thereby modulating serotonin synthesis. The D-isomer, this compound, is of particular interest for its potential to act as an antagonist in this pathway.

Signaling Pathway: Tryptophan Metabolism to Serotonin

Interaction with the Kynurenine Pathway and IDO1

The kynurenine pathway is the major route of tryptophan degradation, initiated by the enzymes indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO). IDO1 is a key immune checkpoint protein, and its upregulation in the tumor microenvironment leads to tryptophan depletion and the production of immunosuppressive metabolites, collectively known as kynurenines.

D-tryptophan and its analogs, including 1-methyl-D-tryptophan (Indoximod), have been investigated as inhibitors of IDO1.[6] this compound is also a potential modulator of this pathway. IDO1 exhibits broad substrate specificity and can metabolize D-tryptophan.[7] The interaction of this compound with IDO1 is an area of active research for the development of novel cancer immunotherapies.

Signaling Pathway: Kynurenine Pathway and IDO1

Quantitative Data

The following tables summarize key quantitative data related to the interaction of tryptophan and its analogs with enzymes in the serotonin and kynurenine pathways. Data for this compound is included where available in the searched literature.

Table 1: Michaelis-Menten Constants (Km) for IDO1 Substrates

| Substrate | Km (µM) | Source |

| L-Tryptophan | 20 | [7] |

| D-Tryptophan | Metabolized by IDO1 | [7] |

Table 2: Inhibition of IDO1 by Tryptophan Analogs

| Inhibitor | IC50 or Ki | Notes | Source |

| L-1-Methyltryptophan | IC50 = 19 µM (cell-free) | Competitive inhibitor | [6] |

| D-1-Methyltryptophan | Ineffective in cell-free assays | Modulates IDO pathway in cells | [6] |

Note: Specific kinetic data for this compound with IDO1 and TPH were not available in the initial search results and represent a gap in the current publicly accessible literature.

Experimental Protocols

General Workflow for Studying Enzyme Inhibition

The study of how compounds like this compound interact with enzymes such as IDO1 and TPH typically follows a standardized workflow.

Experimental Workflow: Enzyme Inhibition Assay

Protocol for In Vitro Tryptophan Hydroxylase Activity Assay

This protocol is a generalized method for measuring TPH activity, which can be adapted to study the inhibitory effects of this compound.

Objective: To determine the rate of 5-hydroxytryptophan (5-HTP) formation from L-tryptophan by TPH and to assess the inhibitory potential of this compound.

Materials:

-

Recombinant TPH enzyme

-

L-tryptophan (substrate)

-

This compound (test inhibitor)

-

Tetrahydrobiopterin (BH4) (cofactor)

-

Catalase

-

Dithiothreitol (DTT)

-

HEPES buffer (pH 7.4)

-

Perchloric acid (for reaction termination)

-

HPLC system with fluorescence or electrochemical detection

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing HEPES buffer, catalase, DTT, and BH4.

-

Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Add L-tryptophan and the TPH enzyme to the pre-incubated mixture to start the reaction. For inhibition studies, add varying concentrations of this compound.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 20 minutes).

-

Termination of Reaction: Stop the reaction by adding a final concentration of 0.1 M perchloric acid.

-

Sample Preparation: Centrifuge the terminated reaction mixture to pellet the precipitated protein.

-

Analysis: Analyze the supernatant for the amount of 5-HTP produced using HPLC with fluorescence or electrochemical detection.

-

Data Analysis: Plot the rate of 5-HTP formation against the concentration of this compound to determine the IC50 value. Further kinetic experiments can be performed to determine the inhibition constant (Ki) and the mode of inhibition.

Modern Applications and Future Directions

This compound and its L-isomer continue to be invaluable tools in biomedical research.

-

19F-NMR Spectroscopy: The fluorine atom serves as a sensitive probe for nuclear magnetic resonance studies, allowing for the investigation of protein structure, dynamics, and ligand binding in a manner that is not possible with natural amino acids.[2]

-

Drug Development: As an analog of a key metabolite, this compound is a lead compound for the development of inhibitors targeting enzymes in the tryptophan metabolic pathways. Its potential as an IDO1 inhibitor for cancer immunotherapy is a particularly active area of research.

-

Probiotic Research: Recent studies have highlighted the role of D-tryptophan produced by probiotic bacteria in modulating the gut microbiome and influencing allergic airway diseases.[8][9] This opens new avenues for exploring the therapeutic potential of this compound in immunology and microbiome research.

Future research will likely focus on elucidating the precise mechanisms of action of this compound, developing more potent and selective derivatives, and exploring its therapeutic potential in a wider range of diseases.

Conclusion

From its initial synthesis as a racemic mixture in 1950, this compound has evolved into a sophisticated tool for researchers in chemistry, biology, and medicine. Its unique properties have enabled significant insights into the complex roles of tryptophan metabolism in health and disease. This technical guide provides a comprehensive overview of its history, synthesis, and applications, serving as a valuable resource for the scientific community to build upon this foundation of knowledge and drive future discoveries.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Incorporation of fluorotryptophans into proteins of escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-FLUORO-DL-TRYPTOPHAN synthesis - chemicalbook [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. Tryptophan hydroxylase - Wikipedia [en.wikipedia.org]

- 6. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. D-tryptophan from probiotic bacteria influences the gut microbiome and allergic airway disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Fluorinated Tryptophan Analogs: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into tryptophan has emerged as a powerful tool in chemical biology and drug discovery. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—impart significant and often beneficial changes to the parent amino acid. This technical guide provides an in-depth exploration of the physical and chemical properties of fluorinated tryptophan analogs, their synthesis, and their application in studying protein structure and cellular signaling.

Physicochemical Properties of Monofluorinated Tryptophan Analogs

The introduction of a single fluorine atom onto the indole ring of tryptophan subtly yet significantly alters its electronic and steric properties. These modifications influence the analog's acidity (pKa), lipophilicity (logP), and overall stability, which in turn affect its behavior in biological systems.

Acidity (pKa) and Lipophilicity (logP)

Table 1: Physicochemical Properties of Tryptophan and Monofluorinated Analogs

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Computed XLogP3 |

| L-Tryptophan | C₁₁H₁₂N₂O₂ | 204.23 | -1.1[1] |

| 4-Fluoro-L-tryptophan | C₁₁H₁₁FN₂O₂ | 222.22 | N/A |

| 5-Fluoro-L-tryptophan | C₁₁H₁₁FN₂O₂ | 222.22 | -0.7[2] |

| 6-Fluoro-L-tryptophan | C₁₁H₁₁FN₂O₂ | 222.22 | -0.8[3] |

| 7-Fluoro-L-tryptophan | C₁₁H₁₁FN₂O₂ | 222.22 | N/A |

Note: Experimental pKa and a complete set of experimental logP values are not consistently reported in the literature. The provided XLogP3 values are computationally derived from PubChem.

Solubility and Stability

The solubility of fluorinated tryptophan analogs can be influenced by the position of the fluorine atom. For instance, 6-fluoro-DL-tryptophan is sparingly soluble in aqueous solutions but soluble in organic solvents like methanol and acetic acid.[4] The incorporation of fluorinated tryptophan analogs into proteins can affect the protein's overall stability. The effect is position-dependent, with some substitutions increasing thermostability while others may be destabilizing.[5]

Experimental Protocols

Synthesis of Monofluorinated Tryptophan Analogs

The synthesis of monofluorinated tryptophan analogs can be achieved through various enzymatic and chemical methods. One common approach involves the use of tryptophan synthase (TrpB) from thermophilic organisms, which can catalyze the reaction between a corresponding fluoroindole and serine.

Protocol: Enzymatic Synthesis of 4-Cyanotryptophan (as an example of tryptophan analog synthesis)

-

Enzyme Preparation: Prepare a heat-treated lysate of E. coli overexpressing a thermostable TrpB variant.

-

Reaction Mixture: In a suitable reaction vessel, suspend 4-cyanoindole (1.0 g, 7.0 mmol) and L-serine (810 mg, 7.7 mmol) in a mixture of DMSO (17.5 mL) and 50 mM potassium phosphate buffer (250 mL).

-

Enzymatic Reaction: Add the heat-treated enzyme lysate to the reaction mixture. Heat the mixture in a water bath at 55°C for 72 hours.

-

Product Isolation: Cool the reaction mixture on ice for 90 minutes to precipitate the product. The precipitate can be further purified by appropriate chromatographic techniques.[6]

Determination of pKa

The pKa values of the ionizable groups (carboxyl and amino groups) of fluorinated tryptophan analogs can be determined by potentiometric titration.

Protocol: Potentiometric Titration for pKa Determination

-

Sample Preparation: Prepare a 0.1 M solution of the fluorinated tryptophan analog in deionized water.

-

Titration with Acid: Pipette 20 mL of the amino acid solution into a beaker. Standardize a pH meter. Titrate the solution with 0.1 M HCl, recording the pH after each addition of a small, known volume of acid until the pH reaches approximately 1.6.

-

Titration with Base: In a separate beaker, pipette another 20 mL of the amino acid solution. Titrate with 0.1 M NaOH, recording the pH after each addition until the pH reaches approximately 12.5.

-

Data Analysis: Plot the pH values against the volume of titrant added to generate a titration curve. The pKa values correspond to the pH at the midpoints of the buffering regions (the flat portions of the curve).[7][8]

Determination of logP

The partition coefficient (logP), a measure of lipophilicity, can be determined experimentally using the shake-flask method followed by quantification using NMR or UV-Vis spectroscopy.

Protocol: Shake-Flask Method for logP Determination

-

Phase Preparation: Prepare a buffered aqueous solution (e.g., phosphate buffer at pH 7.4) and n-octanol. Saturate the n-octanol with the aqueous buffer and the aqueous buffer with n-octanol.

-

Partitioning: Dissolve a known concentration of the fluorinated tryptophan analog in the aqueous phase. Mix equal volumes of the aqueous solution and the saturated n-octanol in a separatory funnel. Shake the funnel vigorously for a set period to allow for partitioning.

-

Phase Separation: Allow the two phases to separate completely.

-

Quantification: Carefully separate the two phases. Determine the concentration of the fluorinated tryptophan analog in each phase using a suitable analytical technique such as ¹⁹F NMR or UV-Vis spectroscopy.

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[9]

Impact on Protein Structure and Function

The substitution of tryptophan with its fluorinated analogs has become a cornerstone of modern protein science, particularly for studies utilizing ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. The fluorine nucleus serves as a sensitive, non-native probe to report on the local environment within a protein without the background signals inherent in ¹H NMR.

Incorporating fluorinated tryptophan can lead to minimal structural perturbations while offering a powerful spectroscopic window into:

-

Protein Folding and Stability: Changes in the ¹⁹F NMR chemical shift can report on the folding state and conformational stability of a protein.

-

Ligand Binding: The binding of a ligand to a protein can induce changes in the local environment of a fluorinated tryptophan, which are readily detected by ¹⁹F NMR.

-

Protein Dynamics: ¹⁹F NMR relaxation studies can provide insights into the motional dynamics of the tryptophan side chain and the protein backbone.

Involvement in Cellular Signaling Pathways

Fluorinated tryptophan analogs are valuable tools for dissecting complex cellular signaling pathways. Their ability to be incorporated into proteins and act as metabolic probes allows for the investigation of pathways with high specificity.

Tryptophan Metabolism

Tryptophan is a precursor to a variety of essential metabolites, including serotonin and kynurenine. 6-Fluorotryptophan can be used as a tracer to monitor the flux through these metabolic pathways using ¹⁹F NMR.

c-Jun N-terminal Kinase (JNK) Signaling Pathway

The c-Jun N-terminal Kinase (JNK) pathway is a critical stress-activated protein kinase cascade involved in apoptosis, inflammation, and cellular differentiation. Fluorinated tryptophan analogs can be incorporated into JNK3 to study its conformational changes upon activation and inhibitor binding.

Conclusion

Fluorinated tryptophan analogs represent a versatile and powerful class of molecules for researchers in the life sciences. Their unique physicochemical properties, coupled with their utility as spectroscopic and metabolic probes, provide unparalleled insights into protein structure, function, and cellular signaling. As synthetic methodologies continue to improve and our understanding of the effects of fluorination deepens, the application of these analogs in drug discovery and fundamental biological research is poised for significant expansion.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 5-Fluorotryptophan | C11H11FN2O2 | CID 688357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Reduced fluorescence lifetime heterogeneity of 5-fluorotryptophan in comparison to tryptophan in proteins: implication for resonance energy transfer experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Experimental lipophilicity scale for coded and noncoded amino acid residues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Genetic Encoding of Fluoro-l-tryptophans for Site-Specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. comp-bio.anu.edu.au [comp-bio.anu.edu.au]

An In-Depth Technical Guide to the Spectral Properties of 5-Fluoro-D-tryptophan

For Researchers, Scientists, and Drug Development Professionals

Core Spectral Properties

Fluorination of tryptophan at the 5-position of the indole ring offers several advantages for spectroscopic studies, particularly in the context of protein structure and dynamics. The introduction of the fluorine atom minimally perturbs the size and shape of the tryptophan side chain, while significantly altering its electronic properties. This leads to a more homogeneous fluorescence signal with reduced quenching effects compared to natural tryptophan.

Quantitative Data Summary

Precise photophysical parameters for free 5-Fluoro-d-tryptophan in solution are not extensively documented. However, studies on 5-fluorotryptophan (often the L-isomer or racemic mixture) incorporated into proteins provide valuable insights. For a comprehensive understanding, the known spectral properties of L-tryptophan in aqueous solution are presented below as a benchmark. Researchers can determine the specific properties of this compound by following the experimental protocols outlined in Section 2.

| Property | L-Tryptophan (in water, pH 7) | This compound (in solution) |

| Molar Extinction Coefficient (ε) at λmax | ~5,579 M-1cm-1 at 278 nm[1][2] | Data not available in searched literature. Expected to be similar to L-tryptophan. |

| Absorption Maximum (λabs,max) | ~280 nm[3][4] | Data not available in searched literature. Expected to be near 280 nm. |

| Emission Maximum (λem,max) | ~350 nm[3][4] | Data not available in searched literature. |

| Fluorescence Quantum Yield (Φf) | ~0.13[5] | Data not available in searched literature. |

| Fluorescence Lifetime (τf) | Biexponential decay with components of ~0.5 ns and ~3.1 ns[6] | When incorporated into proteins, it exhibits a more homogeneous, often monoexponential decay. A major lifetime component of >80% has been observed. |

Note: The spectral properties of tryptophan and its analogs are highly sensitive to the local environment, including solvent polarity and pH.

Advantages of 5-Fluorotryptophan as a Spectroscopic Probe

The primary utility of 5-fluorotryptophan in research and drug development lies in its superior performance as a fluorescent probe within proteins compared to native tryptophan.

-

Reduced Lifetime Heterogeneity: 5-fluorotryptophan generally exhibits a more homogeneous, often monoexponential, fluorescence decay when incorporated into proteins. This simplifies the analysis of fluorescence resonance energy transfer (FRET) experiments and provides a more precise measurement of intramolecular distances.

-

Suppressed Quenching: The fluorine substituent increases the ionization potential of the indole ring, which suppresses quenching mechanisms like photoinduced electron transfer to the peptide backbone. This results in a more robust and reliable fluorescent signal.

-

Minimal Structural Perturbation: The small size of the fluorine atom ensures that the substitution has a minimal impact on the protein's structure and function.

Experimental Protocols for Spectral Characterization

The following are detailed methodologies for the key experiments required to determine the spectral properties of this compound.

UV-Visible Absorption Spectroscopy

This protocol outlines the steps to determine the molar extinction coefficient and absorption maximum of this compound.

Materials:

-

This compound powder

-

Spectroscopy-grade solvent (e.g., phosphate buffer, pH 7.4)

-

Calibrated UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Solution Preparation:

-

Accurately weigh a small amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mM).

-

Prepare a series of dilutions from the stock solution to cover a range of concentrations (e.g., 10 µM to 100 µM).

-

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.

-

Set the wavelength range to scan from 200 nm to 400 nm.

-

-

Measurement:

-

Fill a quartz cuvette with the solvent to be used as a blank and record the baseline.

-

Measure the absorbance spectra of each of the prepared dilutions.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λabs,max).

-

Plot the absorbance at λabs,max against the concentration of this compound.

-

Perform a linear regression on the data. The slope of the line will be the molar extinction coefficient (ε) according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length (1 cm).

-

Steady-State Fluorescence Spectroscopy

This protocol describes how to determine the excitation and emission maxima of this compound.

Materials:

-

Dilute solution of this compound (absorbance at λabs,max < 0.1 to avoid inner filter effects)

-

Spectrofluorometer

-

Quartz fluorescence cuvettes

Procedure:

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the lamp to warm up.

-

-

Excitation Spectrum:

-

Set the emission wavelength to an estimated maximum (e.g., 350 nm) and scan a range of excitation wavelengths (e.g., 250 nm to 320 nm). The peak of this spectrum is the excitation maximum.

-

-

Emission Spectrum:

-

Set the excitation wavelength to the determined excitation maximum and scan a range of emission wavelengths (e.g., 300 nm to 500 nm). The peak of this spectrum is the emission maximum (λem,max).

-

Fluorescence Quantum Yield Determination

The quantum yield is typically determined by a comparative method using a well-characterized standard.

Materials:

-

Solution of this compound with known absorbance at the excitation wavelength.

-

Solution of a quantum yield standard with known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, Φf = 0.54, or L-tryptophan in water, Φf ≈ 0.13) with a similar absorbance at the same excitation wavelength.

-

Spectrofluorometer

Procedure:

-

Measure the absorbance of both the sample and the standard at the chosen excitation wavelength.

-

Record the fluorescence emission spectrum of both the sample and the standard, using the same excitation wavelength and instrument settings.

-

Integrate the area under the emission curves for both the sample and the standard.

-

Calculate the quantum yield of the sample using the following equation: Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (nsample2 / nstandard2) Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

Time-Resolved Fluorescence Spectroscopy

This protocol outlines the measurement of the fluorescence lifetime using Time-Correlated Single Photon Counting (TCSPC).

Materials:

-

Dilute solution of this compound

-

TCSPC instrument with a pulsed light source (e.g., a laser diode or pulsed lamp) and a sensitive detector.

Procedure:

-

Instrument Setup:

-

Select an excitation wavelength close to the absorption maximum of this compound.

-

Collect the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer).

-

-

Measurement:

-

Measure the fluorescence decay of the this compound solution at the emission maximum.

-

-

Data Analysis:

-

Deconvolute the measured decay profile with the IRF.

-

Fit the resulting fluorescence decay curve to one or more exponential functions to determine the fluorescence lifetime(s) (τf).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral characterization of a tryptophan analog like this compound.

Caption: Workflow for the spectral characterization of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Fluorescence of Tryptophan in Designed Hairpin and Trp-cage Miniproteins: Measurements of Fluorescence Yields and Calculations by Quantum Mechanical Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Tryptophan- The Biological Fluorophore | Blog | Biosynth [biosynth.com]

- 5. Fluorescence Quantum Yields of Tryptophan and Tyrosine | Semantic Scholar [semanticscholar.org]

- 6. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]

Unveiling the Biological Landscape of 5-Fluoro-D-tryptophan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological activity of 5-Fluoro-D-tryptophan (5-F-D-Trp), a synthetic analog of the essential amino acid D-tryptophan. While research has extensively covered the L-isomer of fluorinated tryptophans, particularly in the context of cancer immunotherapy and neuroscience, the biological profile of the D-enantiomer remains less characterized. This document aims to consolidate the available information, provide detailed experimental protocols for its characterization, and present the relevant biological pathways to stimulate further investigation into its potential therapeutic applications.

Introduction to Tryptophan Metabolism and the Role of Fluorination

Tryptophan is a crucial amino acid that serves as a building block for protein synthesis and a precursor for several vital metabolic pathways, primarily the Kynurenine and Serotonin pathways. The introduction of a fluorine atom to the tryptophan molecule can significantly alter its biological properties, including metabolic stability and binding affinity to target enzymes.[1] Fluorination is a common strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates.

Key Metabolic Pathways of Tryptophan

The biological effects of this compound are best understood in the context of the natural metabolic pathways of tryptophan.

The Kynurenine Pathway

The majority of L-tryptophan is metabolized through the kynurenine pathway, which is initiated by the enzymes Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO).[2][3] These enzymes are key regulators of immune responses. In many cancers, the upregulation of IDO1 leads to the depletion of tryptophan and the accumulation of kynurenine, creating an immunosuppressive tumor microenvironment that allows cancer cells to evade immune destruction.[2][4] Consequently, IDO1 has emerged as a significant target for cancer immunotherapy.

Signaling Pathway: Tryptophan Metabolism

Caption: Overview of the major tryptophan metabolic pathways and potential points of interaction for this compound.

The Serotonin Pathway

A smaller fraction of L-tryptophan is converted to serotonin (5-hydroxytryptamine), a critical neurotransmitter involved in regulating mood, sleep, and appetite.[5][6] The rate-limiting step in this pathway is catalyzed by the enzyme tryptophan hydroxylase (TPH).[7][8] Studies on the racemic mixture of 6-fluoro-tryptophan have shown an impact on the serotonergic system, suggesting that fluorinated tryptophan analogs can enter and influence this pathway.[9] However, research comparing D- and L-tryptophan suggests that the D-isomer does not significantly contribute to serotonin synthesis.[10][11]

Biological Activity of this compound: Quantitative Data

Table 1: Enzyme Inhibition Data for Fluorinated Tryptophan Analogs

| Compound | Target Enzyme | Inhibition Data (IC50/Ki) | Reference |

| This compound | IDO1 | Data not available | - |

| This compound | TDO | Data not available | - |

| This compound | Tryptophan Hydroxylase | Data not available | - |

| LM10 (a 6-fluoro-indole derivative) | TDO | Ki = 5.6 µM | [2] |

| Epacadostat (IDO1 inhibitor) | IDO1 | IC50 = ~10 nM | [12] |

| BMS-986205 (IDO1 inhibitor) | IDO1 | High potency (nanomolar range) | [4] |

Table 2: Cytotoxicity Data for Fluorinated Compounds in Cancer Cell Lines

| Compound | Cell Line | Cytotoxicity Data (IC50) | Reference |

| This compound | Various Cancer Cell Lines | Data not available | - |

| 5-Fluorouracil | LS174T (Colon Carcinoma) | IC50 decreased up to 80-fold in TP-transfected cells | [13] |

| 5-Fluorocytosine | Melanoma Cells (CD-transduced) | 572 µg/mL | [1] |

Note: The data for 5-Fluorouracil and 5-Fluorocytosine are provided for context on fluorinated compounds with cytotoxic effects but are structurally and mechanistically different from this compound.

Experimental Protocols for Biological Characterization

To address the existing knowledge gap, the following detailed protocols are provided as a guide for researchers to characterize the biological activity of this compound.

Experimental Workflow

References

- 1. Cytotoxic effects of 5-fluorocytosine on melanoma cells transduced with cytosine deaminase gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reversal of tumoral immune resistance by inhibition of tryptophan 2,3-dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Reimagining IDO pathway inhibition in cancer immunotherapy via downstream focus on the tryptophan-kynurenine-aryl hydrocarbon axis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. news-medical.net [news-medical.net]

- 6. Frontiers | Tryptophan metabolites in depression: Modulation by gut microbiota [frontiersin.org]

- 7. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isoform-Specific Substrate Inhibition Mechanism of Human Tryptophan Hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolism of 6-fluoro-DL-tryptophan and its specific effects on the rat brain serotoninergic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A comparison of D and L-tryptophan on the cerebral metabolism of 5-hydroxytryptamine and dopamine in the dog - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A comparison of D and L-tryptophan on the cerebral metabolism of 5-hydroxytryptamine and dopamine in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Increased cytotoxicity and bystander effect of 5-fluorouracil and 5-deoxy-5-fluorouridine in human colorectal cancer cells transfected with thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Fluoro-D-tryptophan: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of a Non-Canonical Amino Acid in Modern Research

Abstract

5-Fluoro-D-tryptophan (5-F-D-Trp) is a synthetic, non-canonical amino acid that has emerged as a powerful tool in chemical biology, drug discovery, and structural biology. As a fluorinated derivative of the essential amino acid D-tryptophan, it possesses unique physicochemical properties that make it an invaluable probe for investigating protein structure and function, as well as a building block for novel therapeutics. The introduction of a fluorine atom into the indole ring of tryptophan offers minimal steric hindrance while significantly altering the electronic properties, providing a sensitive reporter for 19F Nuclear Magnetic Resonance (NMR) spectroscopy. This technical guide provides a comprehensive overview of this compound, including its properties, applications, and detailed experimental protocols for its use in research and development.

Introduction to this compound

This compound is a derivative of the amino acid tryptophan where a hydrogen atom at the 5-position of the indole ring is replaced by a fluorine atom. This substitution has profound implications for its utility in scientific research. The D-isomeric form distinguishes it from the more common L-amino acids found in nature, opening avenues for the development of peptides and proteins with enhanced stability against proteolysis.

The unique properties of 5-F-D-Trp make it a versatile tool for:

-

Pharmaceutical Development: It serves as a crucial building block in the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders.[1][2] The fluorine atom can enhance metabolic stability and bioactivity.[2]

-

Protein Engineering: Incorporation of 5-F-D-Trp into proteins allows for the creation of proteins with altered stability and functionality.[1]

-

Biochemical Research: It is utilized in studies of tryptophan metabolic pathways and its impact on human health.[1]

-

19F NMR Spectroscopy: The fluorine atom acts as a sensitive probe for studying protein conformation, dynamics, and ligand binding without the background signal inherent in 1H NMR.[3][4][5]

Physicochemical Properties and Quantitative Data

The introduction of a fluorine atom imparts unique properties to the tryptophan molecule. Below is a summary of its key physicochemical characteristics.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₁FN₂O₂ | [6] |

| Molecular Weight | 222.22 g/mol | [6] |

| Appearance | White to off-white powder | [7] |

| Melting Point | 270-280 °C | [8] |

| Storage Temperature | 2-8°C | [9] |

| Optical Rotation [a]D20 (Fmoc derivative) | + 20 ± 2 ° (C = 1 in DMF) | [7] |

Applications in Research and Development

19F Nuclear Magnetic Resonance (NMR) Spectroscopy

One of the most powerful applications of 5-F-D-Trp is in 19F NMR spectroscopy. The fluorine nucleus (¹⁹F) has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it highly sensitive for NMR studies. Since proteins do not naturally contain fluorine, the incorporation of 5-F-D-Trp provides a clean spectroscopic window to study protein structure and dynamics.[3][5]

Changes in the chemical environment around the fluorine atom, caused by ligand binding or conformational changes, result in detectable shifts in the 19F NMR spectrum.[10] This allows for the site-specific monitoring of protein behavior in solution.[3][5]

Protein Engineering and Stability

The incorporation of 5-F-D-Trp into proteins can influence their stability and function. While the effects can vary depending on the protein and the site of incorporation, the fluorinated analog can sometimes enhance thermal and chemical stability. However, it can also lead to malfunctioning enzymes.[8][11] Therefore, the impact of substitution must be empirically determined for each protein of interest.

Drug Development and Peptide Synthesis

This compound is a valuable building block in the design of peptide-based therapeutics.[2][7] The D-configuration confers resistance to proteolytic degradation, increasing the in vivo half-life of peptide drugs. The Fmoc-protected version, Fmoc-5-fluoro-D-tryptophan, is widely used in solid-phase peptide synthesis (SPPS) to create peptides with enhanced pharmacological properties.[7]

Furthermore, its structural similarity to tryptophan allows it to be a precursor in the synthesis of molecules targeting neurological pathways, such as those involving serotonin.[1][2]

Key Experimental Protocols

This section provides detailed methodologies for the application of this compound in common research settings.

Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-5-Fluoro-D-tryptophan

This protocol outlines the manual synthesis of a peptide incorporating Fmoc-5-fluoro-D-tryptophan using a rink amide resin.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (including Fmoc-5-fluoro-D-tryptophan)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Coupling reagents: HCTU (or HATU/HOAt)

-

Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

-

Cold diethyl ether

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine solution to the resin and agitate for 5 minutes.

-

Drain and repeat the piperidine treatment for another 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid (or Fmoc-5-fluoro-D-tryptophan) and 2.9 equivalents of HCTU in DMF.

-

Add 6 equivalents of DIPEA to the amino acid solution to activate it.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Perform a Kaiser test to ensure complete coupling. If the test is positive (blue), repeat the coupling step.

-

Wash the resin with DMF (5 times).

-

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to a 50-fold excess of cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the peptide pellet under vacuum.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol for Site-Specific Incorporation of 5-Fluoro-tryptophan into Proteins

This protocol describes a general method for incorporating 5-fluorotryptophan at a specific site in a protein expressed in E. coli using an amber stop codon (TAG) suppression system. This requires an engineered aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host system.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression plasmid containing the gene of interest with a TAG codon at the desired incorporation site.

-

Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for 5-fluorotryptophan.

-

Luria-Bertani (LB) or M9 minimal media

-

Appropriate antibiotics

-

5-Fluoro-L-tryptophan (the L-isomer is typically used for ribosomal protein synthesis)

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction

Procedure:

-

Transformation: Co-transform the E. coli expression strain with the plasmid containing the gene of interest and the plasmid for the orthogonal synthetase/tRNA pair.

-

Culture Growth:

-

Inoculate a starter culture in LB medium with appropriate antibiotics and grow overnight at 37°C.

-

The next day, inoculate a larger volume of M9 minimal media with the starter culture.

-

Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

-

Induction and Incorporation:

-

Add 5-Fluoro-L-tryptophan to the culture medium to a final concentration of 1-2 mM.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

-

Incubate the culture at a lower temperature (e.g., 18-25°C) overnight to improve protein folding and incorporation efficiency.

-

-

Cell Harvesting and Protein Purification:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a suitable lysis buffer and lyse the cells (e.g., by sonication).

-

Clarify the lysate by centrifugation.

-

Purify the protein of interest using standard chromatography techniques (e.g., affinity chromatography, ion exchange, size exclusion).

-

-

Verification of Incorporation: Confirm the incorporation of 5-fluorotryptophan using mass spectrometry.

Protocol for Cellular Uptake Assay

This protocol provides a general framework for measuring the uptake of this compound into cultured cells.

Materials:

-

Cultured cells of interest

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)

-

This compound (radiolabeled or fluorescently tagged for detection, or unlabeled for detection by LC-MS)

-

Lysis buffer

-

Detection instrument (e.g., scintillation counter, fluorescence plate reader, or LC-MS/MS)

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate (e.g., 24- or 96-well) and grow until they reach the desired confluency.

-

Assay Initiation:

-

Aspirate the growth medium and wash the cells twice with pre-warmed assay buffer.

-

Add fresh assay buffer containing the desired concentration of this compound to each well. For competition assays, pre-incubate with potential inhibitors before adding the labeled substrate.

-

-

Incubation: Incubate the plate at 37°C for a predetermined time course (e.g., 5, 15, 30, 60 minutes).

-

Termination of Uptake:

-

To stop the uptake, rapidly aspirate the assay buffer.

-

Wash the cells three times with ice-cold PBS to remove any extracellular substrate.

-

-

Cell Lysis and Quantification:

-

Lyse the cells by adding a suitable lysis buffer.

-

Collect the cell lysates.

-

Quantify the amount of intracellular this compound using the appropriate detection method.

-

Normalize the uptake to the total protein concentration in each well, determined by an assay such as the BCA assay.

-

Visualizing Workflows and Pathways

Experimental Workflow for Protein Incorporation and Analysis

Caption: Workflow for site-specific incorporation of 5-fluorotryptophan.

Hypothetical Signaling Pathway Involvement

While this compound is not a natural metabolite, its structural similarity to tryptophan suggests it could potentially interact with tryptophan metabolic pathways. The primary metabolic routes for tryptophan are the serotonin and kynurenine pathways.[12] 5-F-D-Trp could act as a competitive inhibitor or an alternative substrate for the enzymes in these pathways.

Caption: Potential interaction of 5-F-D-Trp with tryptophan metabolic pathways.

Conclusion

This compound stands out as a non-canonical amino acid with significant potential to advance various fields of scientific research. Its unique properties, particularly the fluorine atom that serves as a sensitive NMR probe, provide researchers with a powerful tool to dissect molecular mechanisms, from protein dynamics to metabolic pathways. The detailed protocols and conceptual frameworks presented in this guide are intended to facilitate the adoption of 5-F-D-Trp in the laboratory, empowering researchers, scientists, and drug development professionals to explore new frontiers in their respective disciplines. As our understanding of the biological implications of fluorinated amino acids grows, so too will the innovative applications of this compound.

References

- 1. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 2. benchchem.com [benchchem.com]

- 3. chem.uci.edu [chem.uci.edu]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. assaygenie.com [assaygenie.com]

- 6. 5-fluoro-tryptophan USP5 Zf-UBD Growth & Purification for 19F NMR Screening – openlabnotebooks.org [openlabnotebooks.org]

- 7. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bio-protocol.org [bio-protocol.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. comp-bio.anu.edu.au [comp-bio.anu.edu.au]

- 11. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Paradoxical Actions of the Serotonin Precursor 5-hydroxytryptophan on the Activity of Identified Serotonergic Neurons in a Simple Motor Circuit - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the role of 5-Fluoro-d-tryptophan in metabolic pathways.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of 5-Fluoro-D-tryptophan (5-F-D-Trp) in metabolic pathways. As a fluorinated analog of the essential amino acid D-tryptophan, 5-F-D-Trp serves as a valuable tool in biochemical and pharmaceutical research. This document outlines its primary metabolic route, its interaction with key enzymes in major tryptophan metabolic pathways, and detailed experimental protocols for its analysis.

Introduction to this compound

This compound is a synthetic derivative of D-tryptophan where a fluorine atom is substituted at the 5-position of the indole ring. This modification introduces unique physicochemical properties, including altered electronic characteristics and metabolic stability, making it a useful probe for studying enzyme mechanisms and metabolic pathways. The fluorine-19 isotope also allows for non-invasive tracking and quantification using 19F Nuclear Magnetic Resonance (NMR) spectroscopy.

Interaction with Major Tryptophan Metabolic Pathways

Tryptophan metabolism in mammals is primarily governed by three major pathways: the kynurenine pathway, the serotonin pathway, and the indole pathway. The initial and rate-limiting steps of the kynurenine and serotonin pathways are of particular interest for drug development.

The Kynurenine Pathway: No Substrate Activity

The kynurenine pathway is the principal route of L-tryptophan degradation, initiated by the enzymes Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO2). These enzymes catalyze the conversion of L-tryptophan to N-formylkynurenine.

While the L-isomer, 5-Fluoro-L-tryptophan, is a known substrate for both IDO1 and TDO2, extensive research has demonstrated that This compound is not a substrate for either IDO1 or TDO2 . This stereospecificity is a critical determinant of its metabolic fate.

The Serotonin Pathway: Interaction with Tryptophan Hydroxylase

The serotonin pathway begins with the hydroxylation of L-tryptophan to 5-hydroxytryptophan, a reaction catalyzed by Tryptophan Hydroxylase (TPH). This is the rate-limiting step in the synthesis of the neurotransmitter serotonin. As with the kynurenine pathway enzymes, TPH exhibits stereospecificity for the L-isomer of tryptophan.

D-Amino Acid Oxidase Pathway: The Primary Metabolic Route

The primary metabolic pathway for this compound involves the enzyme D-amino acid oxidase (DAO). DAO is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids. In the case of 5-F-D-Trp, it is converted to 5-fluoro-indole-3-pyruvic acid, which is a highly fluorescent product. This property has been exploited to develop a sensitive assay for DAO activity.[1]

Metabolism of this compound by D-Amino Acid Oxidase.

Quantitative Data Summary

A comprehensive review of the scientific literature was conducted to gather quantitative data on the interaction of this compound with key metabolic enzymes.

| Enzyme | Interaction Type | Value | Reference |

| D-Amino Acid Oxidase (DAO) | Substrate | Best substrate among tested D-Trp analogs | [1] |

| Indoleamine 2,3-dioxygenase (IDO1) | Substrate Activity | Not a substrate | - |

| Inhibition (IC50/Ki) | Data not available | - | |

| Tryptophan 2,3-dioxygenase (TDO2) | Substrate Activity | Not a substrate | - |

| Inhibition (IC50/Ki) | Data not available | - | |

| Tryptophan Hydroxylase (TPH) | Substrate Activity | Not a substrate | - |

| Inhibition (IC50/Ki) | Data not available | - |